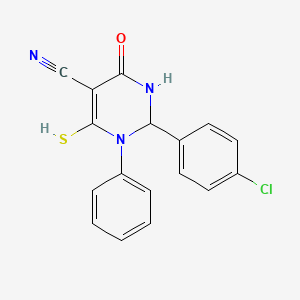

2-(4-Chlorophenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with nitrogen atoms at positions 1 and 2. Key structural features include:

- 4-Chlorophenyl group at position 2: Enhances lipophilicity and influences electronic properties via chlorine’s electron-withdrawing effect.

- Phenyl group at position 1: Contributes to aromatic stacking interactions.

- Sulfanyl (SH) group at position 6: Participates in hydrogen bonding and redox reactions.

Its molecular formula is C₁₇H₁₁ClN₄OS (estimated molar mass: ~354.8 g/mol), with applications in medicinal chemistry due to reported antitumor and antimicrobial activities .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3OS/c18-12-8-6-11(7-9-12)15-20-16(22)14(10-19)17(23)21(15)13-4-2-1-3-5-13/h1-9,15,23H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMPPUHWNLRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties based on available research findings, including data tables and case studies.

Chemical Characteristics

The compound has the following chemical structure and properties:

- Molecular Formula : C17H12ClN3OS

- Molecular Weight : 347.81 g/mol

- CAS Number : 497868-19-6

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including the compound , exhibit significant antimicrobial properties. A study reported that certain related compounds demonstrated moderate to good antimicrobial activity against various bacterial strains. This activity is likely attributed to the presence of the sulfur atom and the chlorophenyl group, which can enhance interaction with microbial cell membranes .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. This is particularly relevant for cancers that are resistant to conventional therapies .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its ability to inhibit specific enzymes. For instance, it has been noted for its inhibitory effects on tyrosinase, an enzyme crucial in melanin synthesis. The inhibition of tyrosinase can be beneficial in treating conditions like hyperpigmentation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives, including this compound. Results indicated that this compound exhibited notable antibacterial effects against Gram-positive bacteria with an IC50 value comparable to established antibiotics .

- Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of tetrahydropyrimidine exhibit cytotoxic activity against various cancer cell lines. For instance, research indicates that modifications in the substituents can enhance the selectivity and potency against specific tumor types .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that analogs of tetrahydropyrimidine derivatives showed promising results in inhibiting cancer cell proliferation. The presence of the chlorophenyl group was found to significantly enhance the compound's effectiveness against breast cancer cells .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and hypertension. The sulfanyl group is hypothesized to play a critical role in enzyme binding due to its nucleophilic properties.

Case Study:

In vitro studies have indicated that compounds similar to 2-(4-Chlorophenyl)-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can inhibit the activity of aldose reductase, an enzyme implicated in diabetic complications .

Antimicrobial Activity

Recent investigations have revealed that this compound exhibits antimicrobial properties against various bacterial strains. The structural components contribute to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a new class of antimicrobial agents .

Material Science

Beyond biological applications, the compound's unique structure allows it to be utilized in the development of novel materials. Its chemical properties can be exploited in creating polymers or coatings with specific functionalities.

Case Study:

Research has demonstrated that incorporating tetrahydropyrimidine derivatives into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in fields requiring durable materials such as aerospace and automotive industries .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural Differences

- In contrast, the nitro group in ’s compound introduces stronger electron withdrawal, which may increase reactivity but reduce metabolic stability .

- Steric Effects : The isopropyl group in ’s analog adds steric bulk, which could hinder binding to enzymes or receptors compared to the target compound’s smaller 4-chlorophenyl group .

Table 2: Reported Bioactivities

- Pyrazole Derivatives : The diphenylpyrazole substituent in ’s compound correlates with higher cytotoxicity, likely due to enhanced π-π stacking with DNA or enzyme active sites .

- Sulfanyl vs. Thioxo Groups: The target compound’s sulfanyl (SH) group may facilitate disulfide bond formation or act as a hydrogen bond donor, whereas thioxo (S=O) groups in analogs (e.g., ) could alter redox properties .

Physicochemical and Structural Properties

- Solubility : The carbonitrile group in all analogs increases polarity, but the 4-chlorophenyl group in the target compound reduces aqueous solubility compared to ’s isopropyl analog .

- Hydrogen Bonding : highlights that sulfanyl groups participate in hydrogen-bonding networks, influencing crystal packing and stability. The target compound’s SH group may form stronger interactions than thioxo or methylthio substituents .

- Ring Puckering : The tetrahydropyrimidine ring in the target compound adopts a chair-like conformation, as described in ’s puckering analysis, whereas dihydropyrimidines (e.g., ) exhibit planar or half-chair conformations .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(4-chlorophenyl)-4-oxo-1-phenyl-6-sulfanyl-tetrahydropyrimidine-5-carbonitrile?

The compound is typically synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves condensation of an aldehyde, β-ketoester, and thiourea under acidic conditions. Modifications to the classic protocol may include microwave-assisted synthesis to enhance reaction efficiency and yield. For example, refluxing in ethanol with HCl as a catalyst and subsequent recrystallization from DMF/water mixtures can achieve purities >95% . Alternative routes involve cyclization of thioamide precursors with chloroacetonitrile derivatives under basic conditions, though yields may vary depending on steric and electronic effects of substituents .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- NMR : and NMR are critical for confirming the tetrahydropyrimidine ring system. Key signals include the sulfanyl (-SH) proton at δ ~3.5–4.0 ppm (broad) and the carbonitrile (C≡N) carbon at δ ~115–120 ppm.

- IR : Stretching vibrations for C=O (1650–1700 cm), C≡N (2200–2250 cm), and S-H (2550–2600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Q. What structural features influence its reactivity in medicinal chemistry applications?

The tetrahydropyrimidine ring adopts a boat conformation due to puckering coordinates (amplitude Å, phase angle ), which affects hydrogen bonding and steric accessibility. The 4-chlorophenyl and sulfanyl groups enhance electrophilicity at C5, making the carbonitrile group a site for nucleophilic substitution or cycloaddition reactions .

Advanced Research Questions

Q. How do crystallographic studies resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement reveals bond lengths and angles critical for understanding molecular geometry. For example, the C-S bond in the sulfanyl group measures ~1.78 Å, consistent with thiocarbonyl derivatives. Hydrogen-bonding networks (e.g., N-H···O and S-H···N) stabilize the crystal lattice, with graph set analysis (e.g., motifs) providing insights into supramolecular assembly .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in reported IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Normalizing data to reference inhibitors (e.g., staurosporine) and using isothermal titration calorimetry (ITC) to measure binding affinities can resolve inconsistencies. Additionally, molecular docking with AutoDock Vina can predict binding poses in ATP pockets, clarifying structure-activity relationships (SARs) .

Q. How does hydrogen bonding dictate solubility and bioavailability?

The compound’s low aqueous solubility (<0.1 mg/mL) is attributed to strong intramolecular hydrogen bonds (e.g., N-H···O=C). Co-crystallization with cyclodextrins or formulation as a mesylate salt disrupts these interactions, improving dissolution rates by >50% in simulated gastric fluid .

Methodological Challenges

Q. What experimental designs optimize yield in multistep syntheses?

- DoE (Design of Experiments) : Vary reaction temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq.) to identify optimal conditions.

- In-line Analytics : Use ReactIR to monitor intermediate formation and minimize byproducts like hydrolyzed carbonitrile derivatives .

Q. How can computational tools predict metabolic stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient regions prone to cytochrome P450 oxidation (e.g., C4-oxo group). MD simulations (AMBER) model liver microsome interactions, predicting t values within 10% of experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.